N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
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Overview
Description
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is often carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction time and improve yields . Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of hypervalent iodine catalysis for oxidative C-H amination has also been explored as a greener and more efficient method for synthesizing dibenzoxazepinone derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form dibenzoxazepinone derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various dibenzoxazepinone derivatives, which are of interest for their pharmacological properties .
Scientific Research Applications
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A parent compound with similar structural features.
Dibenzo[b,f][1,4]thiazepine: Another related compound with a sulfur atom in place of the oxygen atom in the oxazepine ring.
Quetiapine: A well-known antipsychotic drug that shares structural similarities with dibenzo[b,f][1,4]oxazepine derivatives.
Uniqueness
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific pharmacological activities .
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFWVOOUCWCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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